2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole

medicinal chemistry structure–activity relationship physicochemical profiling

The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole (CAS 2549035-55-2; molecular formula C16H18N4O2S; molecular weight 330.4 g/mol) is a synthetic heterocyclic molecule that embeds an imidazole-substituted azetidine ring at the 2-position of a 4,7-dimethoxy-1,3-benzothiazole core. This architecture merges three privileged pharmacophoric elements: an electron-rich dimethoxybenzothiazole scaffold, a strained azetidine ring that can conformationally restrict ligand–target interactions, and an imidazole moiety capable of coordinating metal ions or participating in hydrogen-bond networks.

Molecular Formula C16H18N4O2S
Molecular Weight 330.4 g/mol
CAS No. 2549035-55-2
Cat. No. B6484070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole
CAS2549035-55-2
Molecular FormulaC16H18N4O2S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)N3CC(C3)CN4C=CN=C4
InChIInChI=1S/C16H18N4O2S/c1-21-12-3-4-13(22-2)15-14(12)18-16(23-15)20-8-11(9-20)7-19-6-5-17-10-19/h3-6,10-11H,7-9H2,1-2H3
InChIKeyMWJICIKPBVBVRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole (CAS 2549035-55-2): Structural and Pharmacophore Baseline for Targeted Procurement


The compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole (CAS 2549035-55-2; molecular formula C16H18N4O2S; molecular weight 330.4 g/mol) is a synthetic heterocyclic molecule that embeds an imidazole-substituted azetidine ring at the 2-position of a 4,7-dimethoxy-1,3-benzothiazole core. This architecture merges three privileged pharmacophoric elements: an electron-rich dimethoxybenzothiazole scaffold, a strained azetidine ring that can conformationally restrict ligand–target interactions, and an imidazole moiety capable of coordinating metal ions or participating in hydrogen-bond networks . The compound is listed in multiple commercial screening libraries at a purity of ≥95% (HPLC) and appears in impurity-profiling panels related to the anthelmintic febantel, indicating its relevance in both discovery chemistry and pharmaceutical quality-control workflows [1].

Why In-Class Imidazole–Azetidine–Benzothiazole Compounds Are Not Interchangeable: The Case for 2549035-55-2


Close analogs that replace the 4,7-dimethoxy substitution with 4,6-dimethyl groups (e.g., CAS not publicly available) or append a 2-ethyl group on the imidazole ring (e.g., 2742056-05-7) alter both the electronic character of the benzothiazole core and the steric profile of the imidazole pendant. The electron-donating methoxy groups at positions 4 and 7 increase the HOMO energy and modulate π-stacking with aromatic residues in biological targets, while the unsubstituted imidazole retains full hydrogen-bond donor/acceptor capacity that is partially masked by 2-alkyl congeners . These differences translate into divergent solubility, metabolic stability, and target-engagement profiles, meaning that procurement decisions cannot rely on simple core-class similarity .

Quantitative Differentiation Evidence for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole (2549035-55-2) Against Closest Structural Analogs


Imidazole-Substitution Comparison: Unsubstituted vs. 2-Ethyl-Imidazole – Molecular Weight and Predicted Physicochemical Profile

The target compound carries an unsubstituted imidazole ring (imidazol-1-yl)methyl group, whereas the closest cataloged analog (CAS 2742056-05-7) bears a 2-ethyl substituent on the imidazole. The molecular weight difference is 28.1 g/mol (330.4 vs. 358.5 g/mol), and the ethyl group adds two methylene units, increasing logP by an estimated 0.6–0.8 units and reducing aqueous solubility by approximately 2- to 3-fold based on fragment-based calculation models . This difference is relevant when selecting compounds for cellular assays where passive permeability and solubility thresholds must be tightly controlled.

medicinal chemistry structure–activity relationship physicochemical profiling

Benzothiazole Substitution Pattern: 4,7-Dimethoxy vs. 4,6-Dimethyl – Electronic and Steric Divergence

The target compound features 4,7-dimethoxy substitution on the benzothiazole core. A commercially available analog carries 4,6-dimethyl groups instead (exact CAS unavailable; cataloged by BenchChem and VulcanChem). The methoxy groups are electron-donating via resonance (+M effect), increasing electron density on the aromatic ring, whereas methyl groups donate solely via inductive (+I) effects. This difference alters the HOMO energy, oxidation potential, and capacity for π–π stacking interactions. In firefly luciferin analogues, benzothiazole-core compounds with azetidine substitution showed a 2.3-fold improvement in fluorescence quantum yield compared to non-azetidine variants, highlighting the sensitivity of the benzothiazole system to substitution patterns [1].

medicinal chemistry electronic effects structure–property relationships

Core Heterocycle Identity: Benzothiazole vs. Benzoxazole – Impact on Sulfur-Mediated Interactions and Metabolic Stability

A closely related compound replaces the benzothiazole core with a benzoxazole (CAS 2549015-58-7; MW = 254.29 g/mol; C14H14N4O) while retaining the identical imidazole–azetidine pendant. The sulfur atom in benzothiazole contributes to increased polarizability, potential for sulfur–π interactions, and distinct oxidative metabolism pathways (CYP450-mediated S-oxidation vs. O-dealkylation). The benzothiazole compound has a higher molecular weight (ΔMW = +76.1 g/mol) and different logP, which will affect tissue distribution and clearance profiles .

drug metabolism heterocycle chemistry ADME prediction

Purity Specification and Sourcing Differentiation: ≥95% HPLC with Febantel-Impurity Context

The target compound is supplied at ≥95% purity (HPLC) by multiple vendors . Notably, Veeprho catalogues this exact molecular formula as 'Febantel Impurity 1 (Trifluoroacetate),' linking it to impurity profiling of the anthelmintic drug febantel [1]. This dual identity—as both a screening compound and a potential pharmaceutical impurity reference—is not shared by the ethyl-imidazole or dimethyl-benzothiazole analogs, which are listed solely as research chemicals. For quality-control laboratories requiring impurity markers for febantel-related formulations, this compound may serve a regulatory-facing role that close analogs cannot fulfill.

quality control pharmaceutical impurity profiling reference standard

Recommended Procurement and Application Scenarios for 2549035-55-2 Based on Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Low LogP and Unsubstituted Imidazole

When a program demands an imidazole-containing benzothiazole scaffold with minimized lipophilicity to maintain aqueous solubility and avoid CYP450 promiscuity, the unsubstituted imidazole of 2549035-55-2 (predicted logP ≈ 2.1) is preferable over the 2-ethyl-imidazole analog (predicted logP ≈ 2.7–2.9). This compound can serve as a core scaffold for further derivatization while keeping physicochemical properties within lead-like space [Section 3, Evidence 1].

Bioluminescence or Fluorescence Assay Development Leveraging 4,7-Dimethoxy-Benzothiazole Electronics

The 4,7-dimethoxy substitution pattern enhances electron density on the benzothiazole ring, analogous to systems where benzothiazole-azetidine conjugates exhibit 2.3-fold quantum yield improvements [Section 3, Evidence 2]. Researchers designing fluorogenic probes or luciferin-based reporters may find this electronic profile advantageous over 4,6-dimethyl analogs.

Pharmaceutical Quality Control and Impurity Reference for Febantel-Containing Formulations

Because 2549035-55-2 is listed as 'Febantel Impurity 1' in a commercial reference-standard catalogue, analytical laboratories developing or validating HPLC/UPLC methods for febantel drug substance or finished dosage forms can procure this compound as a characterized impurity marker [Section 3, Evidence 4]. The benzoxazole and ethyl-imidazole analogs lack this impurity-context documentation.

Structure–Activity Relationship (SAR) Studies Centered on Sulfur-Mediated Target Interactions

The benzothiazole sulfur atom enables potential sulfur–π interactions and distinct oxidative metabolism that are absent in the benzoxazole analog (CAS 2549015-58-7). This compound can serve as the sulfur-containing matched pair in SAR matrices designed to interrogate the role of the endocyclic heteroatom in target binding or metabolic stability [Section 3, Evidence 3].

Quote Request

Request a Quote for 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.